molecular formula C17H11BrN2O2 B2899416 6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid CAS No. 926204-88-8

6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid

Cat. No. B2899416
M. Wt: 355.191
InChI Key: KKNHYSSJHQAITJ-UHFFFAOYSA-N
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Description

“6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C17H11BrN2O2 . It has a molecular weight of 355.19 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula: C17H11BrN2O2 . This indicates that the compound contains 17 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms .

Safety And Hazards

The safety and hazards associated with this compound are not specified in the sources I found. As with all chemicals, it should be handled with appropriate safety measures to prevent any harm .

Future Directions

The future directions of research involving this compound are not specified in the sources I found. Given its unique structure, it could potentially be of interest in various fields of research, including medicinal chemistry and material science .

properties

IUPAC Name

6-bromo-2-[(E)-2-pyridin-4-ylethenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O2/c18-12-2-4-16-14(9-12)15(17(21)22)10-13(20-16)3-1-11-5-7-19-8-6-11/h1-10H,(H,21,22)/b3-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNHYSSJHQAITJ-HNQUOIGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=C2C=C1Br)C(=O)O)C=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC(=CC(=C2C=C1Br)C(=O)O)/C=C/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid

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